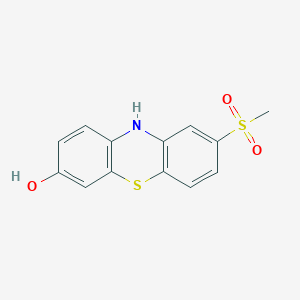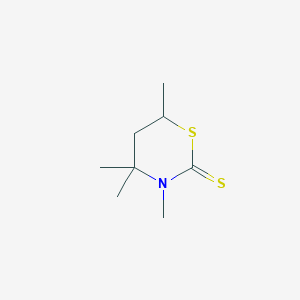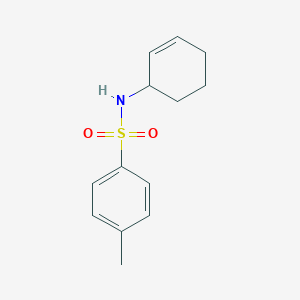
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- is a chemical compound with the molecular formula C13H17NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a cyclohexenyl group and a methyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. This inhibition can result in various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the cyclohexenyl and methyl groups.
N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the cyclohexenyl group.
4-methyl-N-pyridin-3-yl-benzenesulfonamide: Contains a pyridinyl group instead of the cyclohexenyl group.
Uniqueness
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexenyl group enhances its ability to interact with certain enzymes, making it a potent inhibitor. Additionally, the methyl group contributes to its stability and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
57981-18-7 |
|---|---|
Formule moléculaire |
C13H17NO2S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
N-cyclohex-2-en-1-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3 |
Clé InChI |
UIXHIGQCEVVUAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
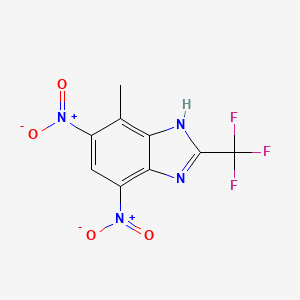
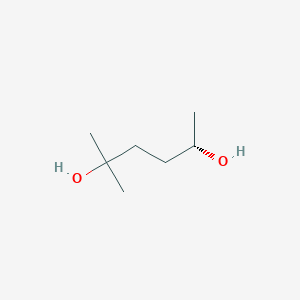
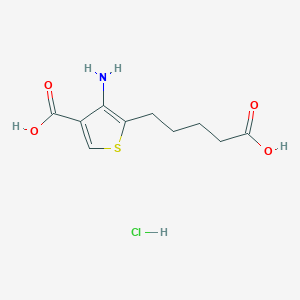
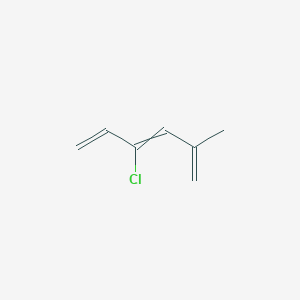
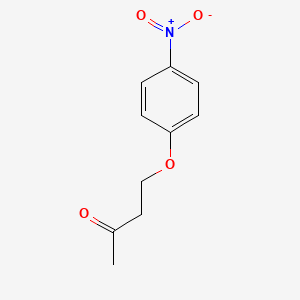
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)
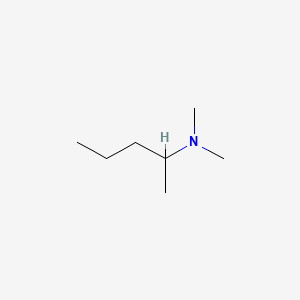
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)

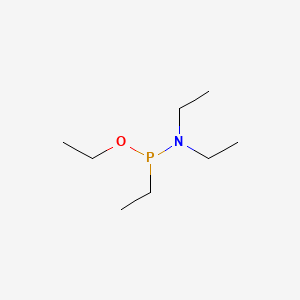
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
